molecular formula C19H25N3O3S B2615272 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 2034420-99-8

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No.: B2615272
CAS No.: 2034420-99-8
M. Wt: 375.49
InChI Key: WZJTVEMXRNTRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound that has garnered attention in various fields of scientific research

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The oxan ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxan precursor reacts with the oxadiazole intermediate. The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the coupling.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or phenyl rings, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), halogenating agents (N-bromosuccinimide)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular membranes can disrupt microbial cell walls, leading to antimicrobial activity.

Comparison with Similar Compounds

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxadiazole and oxan rings with the phenylacetamide moiety, which imparts distinct chemical and biological properties not found in the compared compounds.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-13(2)26-16-5-3-14(4-6-16)11-17(23)20-12-18-21-19(22-25-18)15-7-9-24-10-8-15/h3-6,13,15H,7-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJTVEMXRNTRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.